(R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate
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Overview
Description
®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions (MCRs) due to their efficiency and eco-friendliness. MCRs allow for the rapid construction of complex molecules with high atom economy and minimal waste .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The acetylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine scaffold, which is common in many pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can act as a nucleophile, participating in various biochemical reactions. The piperidine ring can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-(acetylthio)piperidine-1-carboxylate: Similar structure but without the ®-configuration.
tert-butyl 3-(methylthio)piperidine-1-carboxylate: Similar structure with a methylthio group instead of an acetylthio group.
tert-butyl 3-(hydroxypiperidine-1-carboxylate): Similar structure with a hydroxyl group instead of an acetylthio group.
Uniqueness
®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate is unique due to its specific ®-configuration, which can influence its biological activity and interactions with molecular targets. The acetylthio group also provides unique reactivity compared to other substituents .
Properties
IUPAC Name |
tert-butyl (3R)-3-acetylsulfanylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(14)17-10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDAYHSPCJKPMY-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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